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Introduction to Casein Phosphopeptides (CPP)

Casein Phosphopeptides (CPPs) are bioactive peptides derived from the enzymatic
hydrolysis of casein, the main protein found in milk.[1][2] These peptides contain a
characteristic sequence rich in phosphoserine residues, typically in the motif -Ser(P)-Ser(P)-
Ser(P)-Glu-Glu-. This unique structure grants CPPs a high affinity for binding divalent cations,
most notably calcium, but also iron and zinc.[3][4] Their primary application in pediatric nutrition
stems from their ability to form soluble complexes with these minerals, preventing their
precipitation in the neutral to alkaline environment of the small intestine and thereby enhancing
their bioavailability and absorption.[1][2][5] In China, CPP is regulated as a nutrient fortifier
under the food safety standard GB 14880-2012, with a maximum permitted dosage in products
for children up to three years of age.[6]

Mechanism of Action: Enhancing Mineral
Bioavailability

The principal mechanism by which CPPs enhance mineral absorption is by preventing the
formation of insoluble mineral salts in the gastrointestinal tract.[7] In the alkaline pH of the

ileum, essential minerals like calcium and iron tend to precipitate with phosphate and other
dietary components, rendering them non-absorbable.[5]
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CPPs intervene in this process:

Chelation: The negatively charged phosphoserine clusters in CPPs bind to positively
charged minerals (e.g., Ca2*, Fe2*, Zn2*).[3][5]

e Solubilization: This binding action forms soluble organophosphate complexes, keeping the
minerals in solution even as the pH increases along the small intestine.[1][2][7]

o Passive Transport: By maintaining a higher concentration of soluble minerals at the surface
of the intestinal epithelium (the brush border), CPPs facilitate passive diffusion of the
minerals into the enterocytes.[2]

e Cellular Interaction: Some evidence from in vitro studies suggests that CPPs may also have
a direct effect on intestinal cells, potentially upregulating the expression of mineral transport
channels like TRPV6, although this mechanism requires further elucidation.[8]

This mechanism is particularly crucial in pediatric nutrition, where rapid growth necessitates
high and efficient mineral uptake for bone development and other physiological functions.[6]

Caption: Mechanism of CPP-mediated mineral solubilization and absorption.

Applications and Efficacy in Pediatric Nutrition

CPP is incorporated into pediatric nutritional supplements, particularly infant formulas and
fortified foods, to improve mineral nutrition, which is critical for growth and development.

Enhanced Calcium Absorption and Bone Health

Calcium is vital for the normal growth and development of bone in children.[6] CPPs
significantly contribute to calcium bioavailability.[6] Studies have shown that CPPs can enhance
calcium absorption and increase its deposition in the femur.[2] A randomized, double-blind,
controlled clinical trial involving healthy term Chinese infants found that an infant formula
containing CPP (in conjunction with A2 (3-casein and high sn-2 palmitate) supported adequate
growth and improved bone strength over a 4-month period.[7] While not solely attributable to
CPP, the study hypothesized a synergistic effect where CPP increases calcium absorption,
contributing to robust bone development.[7]

Improved Iron and Zinc Bioavailability
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Iron deficiency is a prevalent nutritional issue worldwide, partly due to the low bioavailability of
dietary iron.[1] CPPs, particularly those derived from -casein, can bind iron, keep it soluble in
the digestive tract, and prevent the formation of poorly absorbed ferric hydroxides.[1][3] This
enhances iron absorption and can help correct iron deficiency.[1] In addition to iron, CPPs have
been shown to improve the absorption of zinc. A study on infant cereals demonstrated that the
addition of CPP to a rice-based cereal significantly increased the total quantity of zinc
absorbed.[9]

Dental Health

An additional application is in dental health. The CPP-ACP (Amorphous Calcium Phosphate)
complex has been shown to stabilize calcium and phosphate ions in dental plaque.[10] This
helps maintain a state of supersaturation of these minerals with respect to tooth enamel, which
reduces demineralization and promotes remineralization, thus providing an anti-caries effect
beneficial for pediatric populations.[10]

Quantitative Efficacy Data

The following tables summarize quantitative data from in vitro, animal, and human studies on
the efficacy of CPPs.

Table 1: Effect of CPP on Calcium Bioavailability
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CPP Key
Study Type Model . Result Reference
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53.68%
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. Caco-2 Cell (25.12% Calcium calcium
In Vitro . [11]
Monolayer purity) + Transport transport
Calcium compared
to control.
Significant
increase in
Caco-2/ Digested ) )
] Total Calcium  total calcium
In Vitro HT29-MTX CPP (2 [8]
Transport transport
Co-culture mg/mL)
after 30
minutes.
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N 45Ca higher
Ca-fortified S ) o
) ] ] deposition in radioactivity
Animal Growing Rats  milk + CPP ) [12]
femur and in bones
(0.25 mg/ml) o
tibia compared to

control group.

| Human Clinical Trial | Healthy Term Infants (n=120) | Infant formula with CPP, A2 [3-casein,

high sn-2 palmitate | Bone Strength (4 months) | Investigational formula group showed

improved bone strength. |[7] |

Table 2: Effect of CPP on Zinc and Iron Bioavailability
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| Animal / Human | Rat loop model / Young women | B-casein CPP (1-25) + Iron | Iron | Iron
Absorption & Tissue Uptake | Displayed better absorption and tissue uptake compared to ferric

ascorbate control. |[1] |

Experimental Protocols
Protocol: Production of CPP via Enzymatic Hydrolysis
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This protocol outlines a general method for producing CPPs from casein for research or
development purposes. The process involves controlled enzymatic digestion followed by
purification.
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Start: Sodium Caseinate Solution

1. Substrate Preparation
Dissolve sodium caseinate in water (e.g., 4% w/v).
Adjust pH to optimal for enzyme (e.g., 7.5-8.0 for trypsin).

'

2. Enzymatic Hydrolysis
Add enzyme (e.g., Trypsin) at a specific E:S ratio (e.g., 1:100).
Incubate at optimal temperature (e.g., 37-40°C) for 1-7 hours.

'

3. Enzyme Inactivation
Heat the hydrolysate rapidly (e.g., 80-90°C for 10-20 min) to stop the reaction.

'

4. Precipitation of Unhydrolysed Casein
Adjust pH to 4.6 (isoelectric point of casein) with HCI.
Centrifuge to pellet unhydrolysed protein.

'

5. Selective Precipitation of CPP
Collect supernatant and adjust pH to neutral (7.0).
Add CaClz to form CPP-Ca complexes.
Add ethanol (e.g., to 50% v/v) to precipitate CPPs.

'

6. Purification & Drying
Collect precipitate by centrifugation.
Desalt using nanofiltration or dialysis.
Lyophilize or spray-dry to obtain purified CPP powder.

End: Purified CPP Powder

Click to download full resolution via product page

Caption: Workflow for the enzymatic production and purification of CPP.
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Methodology:

Substrate Preparation: Prepare a 4% (w/v) solution of sodium caseinate in deionized water.
Adjust the pH to 7.5 using NaOH.[14]

Enzymatic Hydrolysis: Warm the solution to 40°C. Add trypsin at an enzyme-to-substrate
ratio of 1:100. Maintain the temperature and stir for a defined period (e.g., 60 minutes).[15]
The optimal duration may vary and should be determined empirically based on the desired
degree of hydrolysis.[14]

Enzyme Inactivation: Terminate the hydrolysis by heating the solution to 90°C for 20 minutes.
[16]

Initial Separation: Cool the hydrolysate and adjust the pH to 4.6 with HCI to precipitate any
unhydrolysed casein. Remove the precipitate by centrifugation (e.g., 3000 x g for 10 min).
[14]

CPP Precipitation: Collect the supernatant and adjust the pH to 6.5. Add CaCl: to a final
concentration of 1.0 g/L, followed by the addition of ethanol to a final concentration of 50%
(v/v) to selectively precipitate the CPPs. Allow precipitation to occur for 6 hours.[15]

Purification and Drying: Collect the CPP precipitate via centrifugation. The resulting material
can be desalted using nanofiltration and then spray-dried or lyophilized to yield a purified
CPP powder.[16]

Quality Control: The final product should be analyzed for CPP content, molecular weight
distribution, and mineral-binding capacity.[17]

Protocol: In Vitro Evaluation of Calcium Uptake using
Caco-2 Cells

The Caco-2 cell line is a widely accepted model for the human intestinal barrier. This protocol

describes a method to assess the ability of CPP to enhance calcium transport.[11]

Methodology:
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e Cell Culture and Differentiation: Seed Caco-2 cells onto permeable Transwell inserts at a
high density (e.g., 1 x 10° cells/cm?). Culture the cells for 21 days in a suitable medium (e.g.,
DMEM with 10% FBS, 1% non-essential amino acids) to allow for spontaneous
differentiation into a polarized monolayer mimicking the intestinal epithelium.[8] Monitor
monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).[11]

o Preparation of Test Solutions: Prepare a transport buffer (e.g., HBSS). Create test solutions
containing a fixed concentration of calcium (e.g., 10 mM CacClz) with and without the CPP
preparation to be tested. A control group should contain only the calcium in the transport
buffer.

e Calcium Transport Assay:

[e]

Wash the Caco-2 monolayers gently with pre-warmed PBS.

o

Add the test and control solutions to the apical (upper) chamber of the Transwell inserts.

[¢]

Add fresh transport buffer to the basolateral (lower) chamber.

Incubate at 37°C.

[¢]

o Sample Collection and Analysis: At various time points (e.g., 30, 60, 120, 240 minutes),
collect aliquots from the basolateral chamber.[11]

» Quantification: Measure the calcium concentration in the collected samples using a suitable
method, such as atomic absorption spectrometry or a fluorescent calcium assay Kkit.[8]

o Data Analysis: Calculate the apparent permeability coefficient (Papp) or the total amount of
calcium transported over time. Compare the results from the CPP-containing groups to the
control group to determine the enhancement effect.[11]
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Phase 1: Preparation

1. Seed Caco-2 cells
on Transwell inserts

.

2. Culture for 21 days
to form differentiated monolayer

:

3. Verify monolayer integrity
(Measure TEER)

y

Phase 2: Experiment

4. Add Test Solutions to Apical side
(Control: Caz* only)
(Test: Ca2* + CPP)

N

5. Add Buffer to Basolateral side

.

6. Incubate at 37°C

l

7. Collect samples from Basolateral side
at timed intervals

Phase 3:

Y

Analysis

8. Quantify Calcium Concentration
(e.g., Atomic Absorption)

:

9. Calculate Transport Rate
& Compare Test vs. Control

Click to download full resolution via product page

Caption: Experimental workflow for Caco-2 cell calcium transport assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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